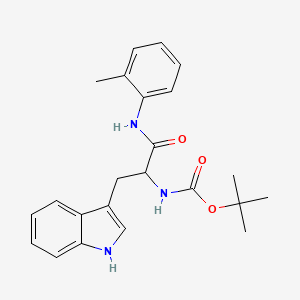![molecular formula C26H16Cl4N2O B11550097 4,4'-oxybis{N-[(E)-(2,6-dichlorophenyl)methylidene]aniline}](/img/structure/B11550097.png)
4,4'-oxybis{N-[(E)-(2,6-dichlorophenyl)methylidene]aniline}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2,6-DICHLOROPHENYL)-N-(4-{4-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and chlorine substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,6-DICHLOROPHENYL)-N-(4-{4-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)METHANIMINE typically involves a multi-step process. The initial step often includes the formation of the imine bond through a condensation reaction between an aldehyde and an amine. The reaction conditions usually require a dehydrating agent to facilitate the removal of water and drive the reaction to completion. Common solvents used in this process include ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts can significantly improve the efficiency of the reaction, reducing the overall production cost.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,6-DICHLOROPHENYL)-N-(4-{4-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)METHANIMINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and are carried out under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
(E)-1-(2,6-DICHLOROPHENYL)-N-(4-{4-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)METHANIMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(2,6-DICHLOROPHENYL)-N-(4-{4-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A related compound with similar chlorine substitutions on an aniline ring.
Chlorobenzene: Another aromatic compound with chlorine substitutions.
Uniqueness
(E)-1-(2,6-DICHLOROPHENYL)-N-(4-{4-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)METHANIMINE is unique due to its complex structure, which includes multiple aromatic rings and an imine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H16Cl4N2O |
|---|---|
Molecular Weight |
514.2 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-N-[4-[4-[(2,6-dichlorophenyl)methylideneamino]phenoxy]phenyl]methanimine |
InChI |
InChI=1S/C26H16Cl4N2O/c27-23-3-1-4-24(28)21(23)15-31-17-7-11-19(12-8-17)33-20-13-9-18(10-14-20)32-16-22-25(29)5-2-6-26(22)30/h1-16H |
InChI Key |
KHXAWWQXGLTTGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=C(C=CC=C4Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-Dimethylphenyl)-N-({N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11550020.png)
![N-[(E)-anthracen-9-ylmethylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11550023.png)
![N-(1-{N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11550025.png)
![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11550026.png)
![N-({N'-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11550032.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11550039.png)
![3'-Tert-butyl 5'-ethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11550055.png)

![2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11550073.png)
![2,2-bis(4-methylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B11550077.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(4-chlorophenyl)acetohydrazide](/img/structure/B11550079.png)
![N'-[(E)-[2-Hydroxy-5-({4-hydroxy-3-[(E)-{[(4-methoxyphenyl)formamido]imino}methyl]phenyl}methyl)phenyl]methylidene]-4-methoxybenzohydrazide](/img/structure/B11550084.png)
![4-[(3-bromobenzyl)oxy]-N'-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide](/img/structure/B11550086.png)
![N'-[(1E)-1-(4-Ethylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11550098.png)
